In-Depth Technical Guide to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile (CAS: 63155-43-1)
In-Depth Technical Guide to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile (CAS: 63155-43-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its reactive dichloropyrimidine core, coupled with a functional nitrile group, provides a scaffold for the synthesis of a diverse array of complex molecules. This technical guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents and crop protection solutions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is presented in the table below. While some data points like melting point and density are not consistently reported across public domains, the available information provides a foundational understanding of the compound's physical characteristics.
| Property | Value | Reference |
| CAS Number | 63155-43-1 | [1] |
| Molecular Formula | C₆H₃Cl₂N₃ | [2] |
| Molecular Weight | 188.01 g/mol | [2] |
| Appearance | Light yellow to yellow solid | |
| Boiling Point | 305.9 °C | [2] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data:
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¹H NMR: A singlet corresponding to the methylene protons (CH₂) is expected, alongside a singlet for the pyrimidine ring proton (H-5). The chemical shifts will be influenced by the solvent used.
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¹³C NMR: Signals for the cyanomethyl carbon, the methylene carbon, and the carbons of the dichloropyrimidine ring are anticipated. The two chlorine-bearing carbons (C-4 and C-6) are expected to have similar chemical shifts.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-Cl stretching, and aromatic C-N stretching are expected.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis and Reactivity
Synthesis
A common synthetic route to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile involves the chlorination of a dihydroxypyrimidine precursor.
Experimental Protocol: Synthesis from 2-(4,6-dihydroxypyrimidin-2-yl)acetamide
This protocol is based on a reported synthesis and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(4,6-dihydroxypyrimidin-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Ethyl acetate
-
Hexane
-
Ice
Procedure:
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In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (1.0 equivalent) in phosphorus oxychloride (excess).
-
Slowly add N,N-dimethylaniline (approximately 2.1 equivalents) through the condenser.
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Gently heat the reaction mixture in an oil bath. Once the reaction initiates (often indicated by a color change or gas evolution), remove the heat source.
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After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 10 minutes.
-
Carefully decant the hot reaction solution onto crushed ice (approximately 100 g for a 37 mmol scale reaction).
-
Extract the resulting suspension with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford 2-(4,6-dichloropyrimidin-2-yl)acetonitrile as a yellow solid.[3]
Diagram of Synthetic Workflow:
Reactivity and Synthetic Applications
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a valuable precursor for creating diverse molecular libraries. The reactivity of the chlorine atoms can be modulated by reaction conditions and the nature of the nucleophile.
Key Reactions:
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Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is a fundamental reaction for introducing diverse functional groups.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are pivotal in modern drug discovery for constructing complex molecular architectures.
Diagram of Reactivity:
Applications in Drug Discovery and Agrochemicals
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile serves as a crucial intermediate in the synthesis of biologically active compounds.
Pharmaceutical Applications
The dichloropyrimidine scaffold is a common feature in many kinase inhibitors. While specific examples directly originating from 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile are not extensively documented in publicly available literature, its structural similarity to precursors of drugs like Dasatinib, a multi-targeted kinase inhibitor, highlights its potential in this area. The general synthetic strategy involves the sequential displacement of the chlorine atoms to build the desired pharmacophore.
Hypothetical Signaling Pathway Inhibition:
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the BCR-ABL pathway in chronic myeloid leukemia (CML), which is a target for Dasatinib.
Agrochemical Applications
This compound is a key intermediate in the synthesis of various agrochemicals, particularly herbicides.[2] The dichloropyrimidine moiety can be functionalized to produce compounds that target specific biological pathways in weeds, leading to effective weed control in various crops.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is not widely available. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The following precautions are based on the safety data for related dichloropyrimidine and acetonitrile compounds and should be strictly followed.
Hazard Identification (Presumed):
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes serious eye irritation.
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May cause skin and respiratory irritation.
Handling and Storage:
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust, vapor, mist, or gas.[4] Avoid contact with skin, eyes, and clothing.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store at 2-8 °C under an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures (General Guidance for Related Compounds):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Conclusion
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a valuable and reactive intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its utility stems from the facile displacement of its chlorine atoms, allowing for the introduction of a wide range of functional groups. While detailed public data on its properties and specific applications are somewhat limited, the information available on related compounds provides a strong basis for its exploration in research and development. Due to the lack of a specific safety profile, this compound should be handled with the utmost care by trained professionals, adhering to stringent safety protocols. Further research into the reactivity and biological applications of derivatives of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is warranted to fully exploit its potential in creating new and effective chemical entities.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile [myskinrecipes.com]
- 3. 2-(4,6-DICHLOROPYRIMIDIN-2-YL)ACETONITRILE CAS#: 63155-43-1 [m.chemicalbook.com]
- 4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
